molecular formula C17H19N3O2S B10874716 N-(4-{(Z)-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide

N-(4-{(Z)-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide

Cat. No.: B10874716
M. Wt: 329.4 g/mol
InChI Key: CANFXJLHXUXWJQ-PTNGSMBKSA-N
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Description

N~1~-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine carbonyl group can produce alcohols.

Scientific Research Applications

N~1~-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N~1~-(4-{[4-OXO-2-PIPERIDINO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENYL)ACETAMIDE is unique due to its combination of a thiazole ring, a piperidine ring, and an acetamide group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-[(Z)-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O2S/c1-12(21)18-14-7-5-13(6-8-14)11-15-16(22)19-17(23-15)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,18,21)/b15-11-

InChI Key

CANFXJLHXUXWJQ-PTNGSMBKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3

Origin of Product

United States

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